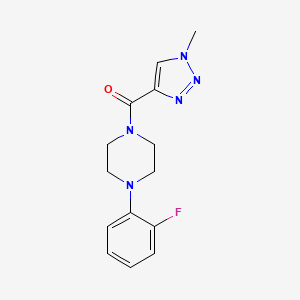

(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

CAS No.: 1234859-61-0

Cat. No.: VC6154593

Molecular Formula: C14H16FN5O

Molecular Weight: 289.314

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234859-61-0 |

|---|---|

| Molecular Formula | C14H16FN5O |

| Molecular Weight | 289.314 |

| IUPAC Name | [4-(2-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |

| Standard InChI | InChI=1S/C14H16FN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3 |

| Standard InChI Key | HXNBQKQLRUVBCT-UHFFFAOYSA-N |

| SMILES | CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Introduction

Chemical Structure and Molecular Interactions

Structural Configuration

The molecular architecture of (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone integrates two heterocyclic systems: a piperazine ring and a 1,2,3-triazole ring. The piperazine moiety adopts a chair conformation, while the triazole ring contributes planar rigidity. X-ray crystallographic studies of analogous compounds reveal dihedral angles between aromatic systems ranging from 50° to 60°, which influence molecular packing and intermolecular interactions . For example, in structurally related tetrazole derivatives, π–π stacking between benzene rings and C–H⋯S hydrogen bonds stabilize crystal lattices .

Intermolecular Interactions

Hydrogen bonding and π–π interactions dominate the compound’s solid-state behavior. In a study of a similar triazole-containing molecule, N–H⋯S hydrogen bonds formed centrosymmetric dimers, while offset face-to-face π–π stacking extended these dimers into layered structures . Such interactions are critical for predicting solubility and crystallinity, which impact formulation development.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves sequential functionalization of the piperazine and triazole rings:

-

Piperazine Derivative Formation: Cyclization of 1,2-diamine precursors yields the piperazine core. Substitution with a 2-fluorophenyl group is achieved via nucleophilic aromatic substitution using 2-fluoroiodobenzene .

-

Triazole Ring Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1-methyltriazole moiety. Ethyl 2-chloro-3-oxobutanoate serves as a key intermediate for coupling reactions .

-

Final Coupling: Palladium-catalyzed cross-coupling links the piperazine and triazole subunits, followed by purification via chromatography or recrystallization .

Industrial-Scale Production

Optimized conditions for large-scale synthesis include continuous flow chemistry to enhance yield (reported up to 77% in batch reactions) and high-throughput screening to identify ideal solvents (e.g., DMF or ethanol) .

Pharmacological Activity

Antimicrobial Efficacy

Triazole derivatives exhibit broad-spectrum antimicrobial activity. In a recent evaluation, analogs of the target compound demonstrated potent inhibition against Mycobacterium tuberculosis:

| Compound Derivative | Target Pathogen | MIC (μM) |

|---|---|---|

| T4 | M. tuberculosis | ≤21.25 |

| T5 | M. tuberculosis | ≤21.25 |

| T6 | M. tuberculosis | ≤21.25 |

Table 1: Minimum inhibitory concentrations (MIC) of triazole derivatives against Mycobacterium tuberculosis .

The fluorophenyl group enhances membrane permeability, while the triazole ring disrupts bacterial cell wall synthesis through undefined mechanisms .

Mechanism of Action

Putative Targets

While the exact mechanism remains under investigation, structural analogs suggest dual modes of action:

-

Enzyme Inhibition: Triazole moieties may inhibit mycobacterial CYP450 enzymes, disrupting ergosterol biosynthesis .

-

Receptor Modulation: The piperazine component could interact with serotonin or dopamine receptors, though this remains speculative without direct evidence .

Biochemical Pathways

Preliminary studies propose interference with nucleotide synthesis, particularly adenosine regulation, due to the triazole’s resemblance to purine bases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume